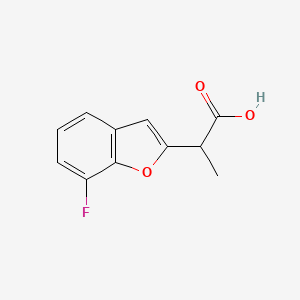

2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid

説明

2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid is a fluorinated benzofuran derivative featuring a propanoic acid substituent at the 2-position of the benzofuran core. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities . Structural analogs suggest that its physicochemical and biological properties are influenced by substituent positioning, electronic effects, and intermolecular interactions such as hydrogen bonding .

特性

分子式 |

C11H9FO3 |

|---|---|

分子量 |

208.18 g/mol |

IUPAC名 |

2-(7-fluoro-1-benzofuran-2-yl)propanoic acid |

InChI |

InChI=1S/C11H9FO3/c1-6(11(13)14)9-5-7-3-2-4-8(12)10(7)15-9/h2-6H,1H3,(H,13,14) |

InChIキー |

KAEBTFRUSHOEKR-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC2=C(O1)C(=CC=C2)F)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid typically involves the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be constructed through various methods, including free radical cyclization and proton quantum tunneling.

Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzofuran ring using fluorinating agents under controlled conditions.

Attachment of the Propanoic Acid Group: The propanoic acid group is attached to the benzofuran ring through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

Industrial production of 2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and advanced purification techniques to achieve the desired product quality .

化学反応の分析

Types of Reactions

2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution Reagents: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).

Major Products

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Alcohols, alkanes.

Substitution Products: Various substituted benzofuran derivatives.

科学的研究の応用

2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid has a wide range of scientific research applications, including:

作用機序

The mechanism of action of 2-(7-Fluoro-1-benzofuran-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound modulates signal transduction and transcription activation pathways associated with nuclear factor kappaB (NFkappaB), a principal transcription factor involved in cell growth, cell death, and inflammation . This modulation leads to various biological effects, including anti-inflammatory and anti-cancer activities .

類似化合物との比較

Structural Differences :

- Substituent Position: The propanoic acid group is at the 3-position of the benzofuran ring, compared to the 2-position in the target compound.

- Molecular Formula : Identical (C₁₁H₉FO₃), but positional isomerism likely alters molecular conformation and intermolecular interactions.

Physicochemical Properties :

Implications :

- Isomeric differences may affect solubility and crystal packing. For example, hydrogen-bonding patterns in the target compound could differ due to the propanoic acid group’s position, influencing melting points and stability .

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

Structural Differences :

- Substituents : Fluorine at the 5-position (vs. 7-position), with additional methyl (7-position) and methylsulfanyl (3-position) groups.

- Acid Chain: Shorter acetic acid chain (vs. propanoic acid).

Physicochemical and Structural Data :

- Crystal Structure : The benzofuran core is planar, with carboxyl groups forming intermolecular O–H⋯O hydrogen bonds, creating centrosymmetric dimers. This suggests that the target compound could exhibit analogous dimerization, affecting crystallinity and melting points .

- Biological Relevance : Benzofuran derivatives with halogen and sulfur-containing substituents demonstrate antibacterial and antifungal activities, implying that fluorine position and chain length in the target compound may modulate its pharmacological profile .

General Comparison of Substituent Effects

| Parameter | Target Compound | 3-(7-Fluoro) Isomer | 5-Fluoro-7-methyl Analog |

|---|---|---|---|

| Fluorine Position | 7-position | 7-position | 5-position |

| Acid Chain | Propanoic acid (2-position) | Propanoic acid (3-position) | Acetic acid (2-position) |

| Additional Substituents | None | None | 7-methyl, 3-methylsulfanyl |

| Molecular Weight (g/mol) | 208.19 | 208.19 | 270.30 (estimated) |

| Key Interactions | Potential O–H⋯O dimerization | Altered H-bonding due to isomerism | Centrosymmetric dimers observed |

| Synthetic Complexity | Moderate | Moderate | High (multiple substituents) |

Research Findings and Implications

Positional Isomerism: The 2- vs. 3-position of the propanoic acid group (as in the target compound vs. its isomer) may significantly alter hydrogen-bonding networks, solubility, and bioavailability. For instance, the 2-position could enable stronger intermolecular interactions with biological targets .

Fluorine Position: Fluorine at the 7-position (target) vs. 5-position (analog) affects electronic distribution. Electron-withdrawing fluorine at the 7-position may increase the acidity of the propanoic acid group, enhancing its reactivity in drug conjugation or salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。